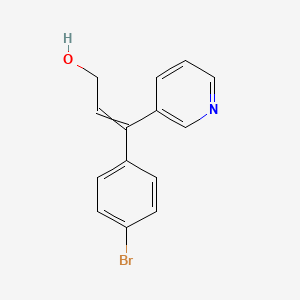![molecular formula C24H36O3Sn B14371964 Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane CAS No. 93674-03-4](/img/structure/B14371964.png)
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is an organotin compound that features a naphthalene moiety linked to a stannane core via an oxyacetyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a naphthalen-2-yloxyacetyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous derivatives.
Applications De Recherche Scientifique
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its organotin properties.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mécanisme D'action
The mechanism by which Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the stannane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributylstannylthiazole: Used in similar synthetic applications but with a thiazole moiety instead of naphthalene.
Tributyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring.
Uniqueness
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with aromatic systems.
Propriétés
Numéro CAS |
93674-03-4 |
|---|---|
Formule moléculaire |
C24H36O3Sn |
Poids moléculaire |
491.2 g/mol |
Nom IUPAC |
tributylstannyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.3C4H9.Sn/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;3*1-3-4-2;/h1-7H,8H2,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
HZJHTTQIACRILX-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


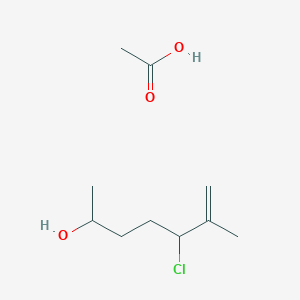
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
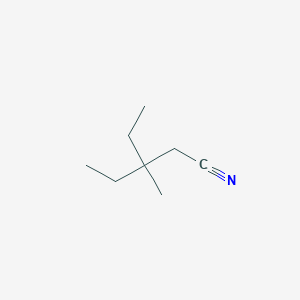
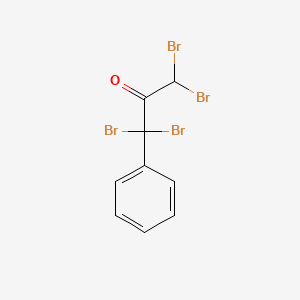
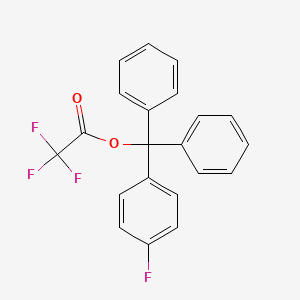
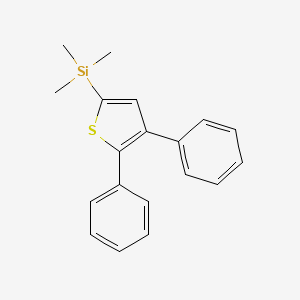
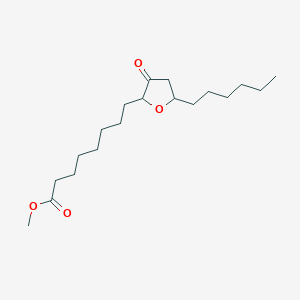
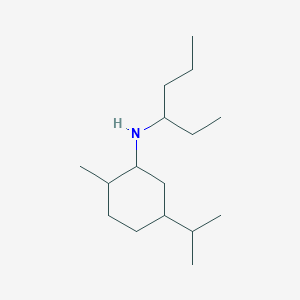
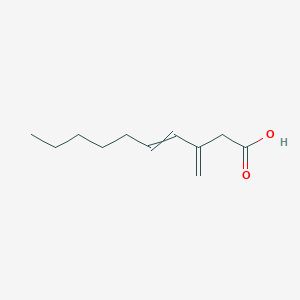
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
